molecular formula C7H11FO2 B13609203 1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid

1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid

Cat. No.: B13609203
M. Wt: 146.16 g/mol
InChI Key: WUWRFEQNDLLHRX-UHFFFAOYSA-N
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Description

1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid is an organic compound with the molecular formula C7H11FO2 It is a cyclopropane derivative where a fluoropropyl group is attached to the cyclopropane ring, and a carboxylic acid group is present

Preparation Methods

The synthesis of 1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl methyl ketone with a fluorinating agent to introduce the fluoropropyl group. The resulting intermediate is then subjected to carboxylation to form the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .

Chemical Reactions Analysis

1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The fluoropropyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoropropyl group can enhance the compound’s binding affinity to specific targets, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid can be compared with similar compounds such as 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid. While both compounds contain a cyclopropane ring and a carboxylic acid group, the presence of different substituents (fluoropropyl vs. trifluoromethyl) imparts distinct chemical and biological properties. For instance, the trifluoromethyl group may confer greater metabolic stability and lipophilicity compared to the fluoropropyl group .

Similar compounds include:

  • 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
  • 1-(Difluoromethyl)cyclopropane-1-carboxylic acid
  • 1-(Chloropropyl)cyclopropane-1-carboxylic acid

These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

IUPAC Name

1-(3-fluoropropyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H11FO2/c8-5-1-2-7(3-4-7)6(9)10/h1-5H2,(H,9,10)

InChI Key

WUWRFEQNDLLHRX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCCF)C(=O)O

Origin of Product

United States

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